4-(Propanoyloxy)benzoic acid
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Overview
Description
4-(Propanoyloxy)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the hydroxyl group at the para position is esterified with propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propanoyloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 4-(Propanoyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and propanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (FeBr3, AlCl3).
Major Products:
Hydrolysis: 4-Hydroxybenzoic acid and propanoic acid.
Oxidation: Carboxylic acids.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(Propanoyloxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propanoyloxy)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The ester group can also undergo hydrolysis, releasing 4-hydroxybenzoic acid, which has known biological activities .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: The parent compound, differing by the absence of the propanoate ester group.
4-Acetoxybenzoic acid: Similar structure but with an acetyl group instead of a propanoyl group.
4-Methoxybenzoic acid: Contains a methoxy group instead of the propanoyloxy group.
Uniqueness: 4-(Propanoyloxy)benzoic acid is unique due to its specific ester group, which imparts distinct chemical and biological properties. The propanoyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
16358-92-2 |
---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-propanoyloxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
MNPYETDBTVUTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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